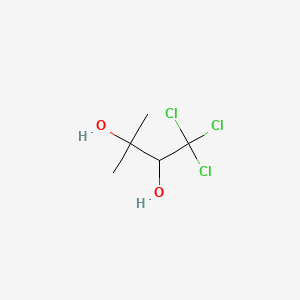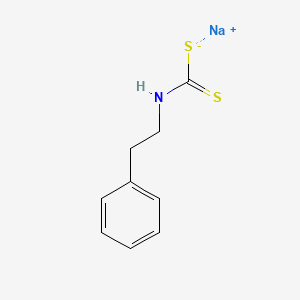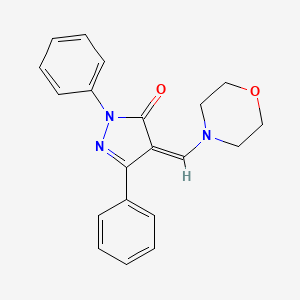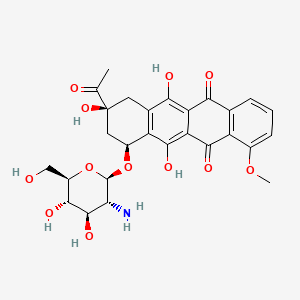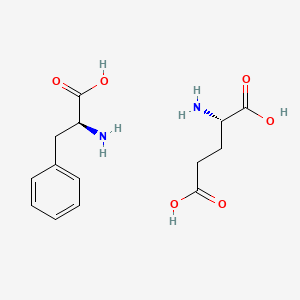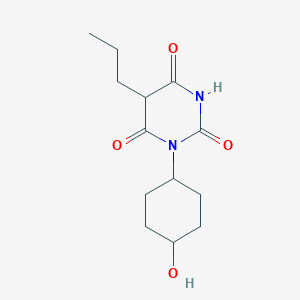
1-(4-Hydroxycyclohexyl)-5-propylbarbituric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Hydroxycyclohexyl)-5-propylbarbituric acid is a barbiturate derivative known for its unique chemical structure and potential applications in various fields Barbiturates are a class of drugs that act as central nervous system depressants and are used for their sedative and anesthetic properties
Vorbereitungsmethoden
The synthesis of 1-(4-Hydroxycyclohexyl)-5-propylbarbituric acid typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone, which undergoes a hydroxylation reaction to form 4-hydroxycyclohexanone.
Barbituric Acid Formation: The 4-hydroxycyclohexanone is then reacted with urea and malonic acid derivatives under specific conditions to form the barbituric acid core.
Propyl Group Addition:
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
1-(4-Hydroxycyclohexyl)-5-propylbarbituric acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The barbituric acid core can undergo substitution reactions, where different functional groups replace the hydrogen atoms.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions.
Major Products: The major products formed depend on the specific reactions and conditions used, but they generally include various derivatives of the original compound with modified functional groups.
Wissenschaftliche Forschungsanwendungen
1-(4-Hydroxycyclohexyl)-5-propylbarbituric acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other barbiturate derivatives and as a reagent in organic synthesis.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a sedative or anesthetic agent, as well as its effects on the central nervous system.
Industry: It may be used in the development of new materials or as a component in chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of 1-(4-Hydroxycyclohexyl)-5-propylbarbituric acid involves its interaction with the central nervous system. It acts on the gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA and leading to sedative and anesthetic effects. The hydroxycyclohexyl and propyl groups may influence its binding affinity and efficacy at these receptors.
Vergleich Mit ähnlichen Verbindungen
1-(4-Hydroxycyclohexyl)-5-propylbarbituric acid can be compared with other barbiturate derivatives, such as:
Phenobarbital: Known for its long-acting sedative effects.
Pentobarbital: Used for its short-acting anesthetic properties.
Secobarbital: Known for its intermediate-acting sedative effects.
The unique addition of the hydroxycyclohexyl and propyl groups in this compound may provide distinct pharmacological properties, such as altered binding affinity and metabolic stability, making it a compound of interest for further research.
Eigenschaften
CAS-Nummer |
21330-84-7 |
|---|---|
Molekularformel |
C13H20N2O4 |
Molekulargewicht |
268.31 g/mol |
IUPAC-Name |
1-(4-hydroxycyclohexyl)-5-propyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C13H20N2O4/c1-2-3-10-11(17)14-13(19)15(12(10)18)8-4-6-9(16)7-5-8/h8-10,16H,2-7H2,1H3,(H,14,17,19) |
InChI-Schlüssel |
WKFVLXPVWIQVMJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1C(=O)NC(=O)N(C1=O)C2CCC(CC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


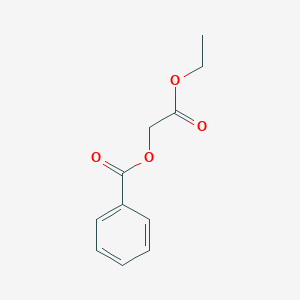
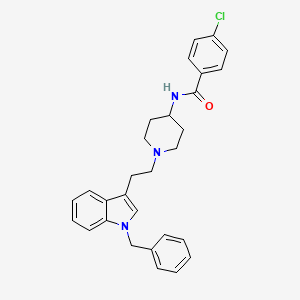

![1,5-Dimethyl-16-azahexacyclo[11.11.0.02,10.05,9.015,23.017,22]tetracosa-15(23),17,19,21-tetraen-6-ol](/img/structure/B14701946.png)


![6-oxa-10,20-diazapentacyclo[10.8.0.02,10.04,8.014,19]icosa-1(20),12,14,16,18-pentaene-5,9-dione](/img/structure/B14701959.png)
